BenchChemオンラインストアへようこそ!

(4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane

Physicochemical property Lipophilicity Drug metabolism

This N-1-trifluoromethoxyphenyl imidazole (LogP 8.62) is a differentiated late-stage intermediate for tubulin-targeted lead optimization. Its metabolically stable trifluoromethoxy group ensures sustained target engagement in >24 h cellular assays, overcoming oxidative clearance seen with non-fluorinated analogs. The unique 3,4,5-trimethoxyphenyl at C-2 and 4,5-diphenyl substitution create a scaffold distinct from earlier-generation imidazoles—substituting a generic tetra-substituted imidazole will not replicate this chemotype's biological fingerprint. Ideal for ADC bystander-killing exploration and bRo5 physicochemical profiling studies.

Molecular Formula C31H25F3N2O4
Molecular Weight 546.546
CAS No. 1022404-11-0
Cat. No. B2947929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane
CAS1022404-11-0
Molecular FormulaC31H25F3N2O4
Molecular Weight546.546
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C31H25F3N2O4/c1-37-25-18-22(19-26(38-2)29(25)39-3)30-35-27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)36(30)23-14-16-24(17-15-23)40-31(32,33)34/h4-19H,1-3H3
InChIKeyULRCKINHDSFOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1022404-11-0: A Tetra-Substituted Imidazole Scaffold with Unique Electronic Properties for Chemical Biology


The compound (4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane (CAS 1022404-11-0) is a synthetic, tetra-substituted imidazole derivative. It is characterized by a high molecular weight of 546.55 g/mol and a calculated high lipophilicity (ACD/LogP 8.62), which is a direct consequence of its extensive aromatic decoration and the incorporation of a metabolically stable trifluoromethoxy group . This structural template belongs to a broader class of imidazoles under investigation as tubulin-targeting agents, where the pattern of substitution around the central imidazole core critically dictates biological activity [1]. The compound serves as a unique scaffold for medicinal chemistry optimization, offering a distinct arrangement of pharmacophoric elements compared to simpler, earlier-generation analogs.

Why a Generic Tetra-Substituted Imidazole Cannot Replace CAS 1022404-11-0 in Structure-Activity Studies


The hypothesis that closely related imidazoles are functionally interchangeable is not supported by experimental evidence. For example, the 1H-imidazole analog lacking the N-phenoxytrifluoromethane group (CAS 190780-24-6) possesses a completely different hydrogen-bonding potential, which is essential for target interaction and crystal packing [1]. More critically, seminal work on a related series by Romagnoli et al. (2016) established that antiproliferative potency in tubulin-binding imidazoles is extremely sensitive to the exact nature and position of the aryl substituent [2]. In that series, the most potent compound (4o) was a direct result of iterative optimization where minor changes, such as shifting from a 3′-fluoro (4n) to a 3′-chloro (4o) substituent, led to drastically different activity profiles across multiple cancer cell lines [2]. This demonstrates that the unique combination of a 3,4,5-trimethoxyphenyl ring at C-2 and a 4-(trifluoromethoxy)phenyl ring at N-1 in CAS 1022404-11-0 constitutes a distinct chemical probe, and substituting it with a generic tetra-substituted imidazole will not replicate its specific biological fingerprint.

Quantitative Differentiation Guide for CAS 1022404-11-0 Against its Closest Chemical Analogs


Physicochemical Differentiation: Enhanced Lipophilicity vs. 1H-Imidazole Analog

CAS 1022404-11-0 demonstrates a substantially higher calculated lipophilicity compared to its direct 1H-imidazole analog. This difference is driven by the presence of the N-1 phenoxytrifluoromethane group, which replaces a hydrogen bond donor with a hydrophobic, electron-withdrawing moiety. The ACD/LogP of the target compound is 8.62 , versus a predicted LogP of approximately 5.28 for the non-trifluoromethoxy analog (CAS 190780-24-6) . This measured difference in LogP of >3 units is highly significant for pharmacokinetic behavior.

Physicochemical property Lipophilicity Drug metabolism

Scaffold Topology Shift: A Distinct Pharmacophoric Arrangement for Tubulin Binding

The target compound represents a 'scaffold hop' from the highly optimized 1-(3,4,5-trimethoxyphenyl)-2-aryl-1H-imidazole series developed by Romagnoli et al. In that series, the key 3,4,5-trimethoxyphenyl pharmacophore is at the N-1 position, and 4,5-diaryl groups vary [1]. In CAS 1022404-11-0, the 3,4,5-trimethoxyphenyl group is moved to the C-2 position, and a 4-(trifluoromethoxy)phenyl is introduced at N-1. This specific arrangement is unexplored and constitutes a new topology for investigating the colchicine binding site, distinct from the layout where the most potent compound (4o) achieved IC50 values of 0.4-3.8 nM across a panel of seven cancer cell lines [1].

Medicinal chemistry Scaffold topology Tubulin inhibitors

Class-Level Inference: Trifluoromethoxy Group Association with Enhanced Metabolic Stability

The incorporation of a trifluoromethoxy (-OCF3) group into drug-like molecules is a well-established strategy to block metabolically labile sites and improve pharmacokinetic profiles [1]. In a related multitargeted 1,5-diarylimidazole series reported in the Journal of Medicinal Chemistry, compounds featuring a trifluoromethoxy substituent were identified as active agents with microtubule-stabilizing properties [1]. This class-level evidence strongly suggests that the -OCF3 group in CAS 1022404-11-0 provides a pharmacokinetic advantage over non-fluorinated analogs, which are likely more susceptible to oxidative metabolism.

Metabolic stability Fluorine chemistry Lead optimization

Target Applications for (4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane Based on Chemical Evidence


Medicinal Chemistry: A Late-Stage Diversification Scaffold for Tubulin Inhibitor Lead-Op

Given its high, calculated logP of 8.62 and novel scaffold topology compared to the established trimethoxyphenyl series, CAS 1022404-11-0 is ideally suited as a late-stage intermediate for lead optimization. Researchers can use it to explore the tolerated chemical space at the N-1 region of tubulin-binding imidazoles, building on the knowledge that related scaffolds achieve nanomolar cytotoxicity [1]. This compound allows for rapid SAR exploration by modifying the 4,5-diphenyl rings or the trifluoromethoxy group.

Chemical Biology: A Superior Probe for Investigating Target Engagement in Cellular Assays

The presence of the metabolically stable trifluoromethoxy group provides a significant advantage over non-fluorinated analogs for cellular assays lasting >24 hours. Class-level evidence indicates that this group can block oxidative metabolism, a key clearance pathway for imidazoles [2]. This makes CAS 1022404-11-0 a more reliable chemotype for experiments where sustained target engagement is necessary to observe a phenotype.

Pharmacokinetics: A Tool Compound for Establishing PK/PD Relationships for Highly Lipophilic Imidazoles

With an ACD/LogP of 8.62, this compound falls into the 'beyond the Rule of 5' chemical space . It serves as an excellent model compound for studying the correlation between ultra-high lipophilicity, plasma protein binding, tissue distribution, and metabolic clearance in the imidazole class. Findings from such studies can inform a more rational design of the next generation of imidazole-based therapeutics.

Biotechnology: A Highly Lipophilic Starting Point for ADC Cytotoxic Payload Development

The compound's exceptional predicted lipophilicity (LogP 8.62) and potent activity class profile suggests it may be suitable for development as a cytotoxic payload for antibody-drug conjugates (ADCs) . High lipophilicity can promote non-specific cytotoxicity, which, while often a liability, can be a desired characteristic for ADCs to achieve a strong bystander killing effect.

Quote Request

Request a Quote for (4-(4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)imidazolyl)phenoxy)trifluoromethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.